3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
Description
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a triazole-containing amine derivative characterized by a 1,2,3-triazole ring substituted with a methoxymethyl group at the 4-position and a propylamine chain at the 1-position. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,2,3-triazole scaffolds . The methoxymethyl substituent enhances solubility and may modulate electronic properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C7H14N4O/c1-12-6-7-5-11(10-9-7)4-2-3-8/h5H,2-4,6,8H2,1H3 |
InChI Key |
VJLUQXJJOBPBMR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN(N=N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. Additionally, the use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Findings:
Isopropylamino substitution (CAS 1486438-55-4) adds steric bulk and secondary amine functionality, which may improve selectivity in receptor binding .
Synthetic Routes :
- Most analogs are synthesized via CuAAC (click chemistry), as seen in the preparation of triazole-glycoconjugates and antimicrobial triazoles . Modifications in azide/alkyne precursors allow diversification of substituents .
Biological Relevance: Triazole-amine derivatives with aryl or carbohydrate substituents (e.g., β-L-fucopyranosyl) exhibit enhanced specificity for lectins or enzymes, as demonstrated in galectin-3 inhibition studies . Unsubstituted triazole-amines (e.g., CAS 4369-58-8) serve as versatile intermediates but lack the tailored interactions enabled by functionalized side chains .
Physicochemical Properties :
- The methoxymethyl group increases hydrophilicity compared to hydrophobic analogs like the phenyl-substituted compound (logP reduction by ~1.5 units predicted).
Biological Activity
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound featuring a triazole ring, which is known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is with a molecular weight of 200.24 g/mol. The compound contains a triazole moiety that is often associated with significant biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. A study evaluating a series of triazole compounds, including derivatives similar to 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine, demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In particular, compounds similar to 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 10 |
These findings indicate that the compound may exert selective cytotoxic effects on cancer cells while sparing normal cells .
The mechanism through which 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine exerts its biological effects involves the inhibition of specific enzymes and pathways. Triazole compounds typically inhibit fungal cytochrome P450 enzymes and have also been shown to interfere with cancer cell signaling pathways such as the PI3K/Akt pathway.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives where 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine was included. The study focused on its effects on tumor growth in murine models:
Study Overview:
- Objective : To evaluate the in vivo anticancer activity.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
Results:
The treatment resulted in a significant reduction in tumor size compared to controls:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
This study supports the potential use of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
